1-(1,2,4-Thiadiazol-3-yl)ethanone

Description

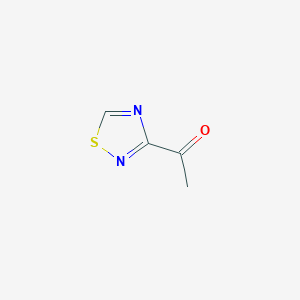

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-thiadiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3(7)4-5-2-8-6-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKBDRZQQGDZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185445-04-9 | |

| Record name | 1-(1,2,4-thiadiazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 1 1,2,4 Thiadiazol 3 Yl Ethanone

Reactivity Profile of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is a five-membered, aromatic heterocycle containing two nitrogen atoms and one sulfur atom. isres.org Its aromaticity confers significant stability. isres.org However, the presence of two electronegative pyridine-like nitrogen atoms renders the ring system electron-deficient. chemicalbook.commdpi.com This electronic characteristic is the primary determinant of its reactivity, making the carbon atoms susceptible to nucleophilic attack while being generally inert toward electrophiles. chemicalbook.commdpi.comnih.gov

Nucleophilic Substitution Reactions, with Emphasis on the 5-Position

Nucleophilic substitution is a predominant reaction pathway for the 1,2,4-thiadiazole ring system. Due to the electron-withdrawing nature of the nitrogen atoms, the carbon positions of the ring are electron-poor, making them targets for nucleophiles. nih.gov Research has identified the 5-position as the most reactive site for nucleophilic substitution reactions. isres.org This regioselectivity allows for the strategic introduction of various functional groups.

Commonly, leaving groups such as halogens at the 5-position are readily displaced by a range of nucleophiles. This provides a valuable synthetic route to a variety of 5-substituted-1,2,4-thiadiazole derivatives. nih.govrsc.orgorganic-chemistry.org

A notable and distinct nucleophilic reaction involves the interaction of the 1,2,4-thiadiazole ring with strong nucleophiles like thiols. For instance, the cysteine thiol has been shown to react with the N-S bond of the thiadiazole moiety. nih.gov This attack leads to the cleavage of the heterocyclic ring and the formation of a disulfide bond, a mechanism that has been explored in the design of enzyme inhibitors. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution on the 1,2,4-Thiadiazole Ring

| Position | Leaving Group | Nucleophile | Product Type |

| 5 | Halogen (e.g., -Cl, -Br) | Amines (R-NH₂) | 5-Amino-1,2,4-thiadiazole |

| 5 | Halogen (e.g., -Cl, -Br) | Alkoxides (R-O⁻) | 5-Alkoxy-1,2,4-thiadiazole |

| 5 | Halogen (e.g., -Cl, -Br) | Thiolates (R-S⁻) | 5-Thioether-1,2,4-thiadiazole |

| N/A | (Ring System) | Cysteine Thiol | Ring-opened disulfide adduct |

Electrophilic Reaction Pathways and Their Limitations

In stark contrast to its reactivity with nucleophiles, the 1,2,4-thiadiazole ring is highly resistant to electrophilic substitution reactions. isres.org The electron-deficient nature of the ring, caused by the inductive effect of the two nitrogen atoms, deactivates it towards attack by electrophiles. chemicalbook.comnih.gov Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are generally not feasible on the 1,2,4-thiadiazole core. Research confirms that the potential for electrophilic reactions on this ring system is exceptionally low and limited. isres.org

Reactivity of the Ethanone (B97240) Substituent

The ethanone group attached at the 3-position provides a second, highly reactive site within the 1-(1,2,4-Thiadiazol-3-yl)ethanone molecule. The reactivity is centered on the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group.

Carbonyl Condensation Reactions and Derivative Formation

The ethanone substituent can readily participate in carbonyl condensation reactions. pressbooks.pub The α-hydrogens on the methyl group are sufficiently acidic to be removed by a base, forming a nucleophilic enolate. youtube.com This enolate can then attack the electrophilic carbonyl of another molecule, leading to the formation of a new carbon-carbon bond. libretexts.org

The most common example is the aldol (B89426) condensation. pressbooks.pub In a self-condensation, the enolate of one molecule of this compound would attack the carbonyl of another. More synthetically useful are crossed-aldol condensations, where the enolate reacts with a different carbonyl partner, often an aldehyde that cannot form an enolate itself (e.g., benzaldehyde). The initial product of this reaction is a β-hydroxy ketone, which can often be dehydrated upon heating to yield a more stable α,β-unsaturated ketone (a chalcone (B49325) analogue). youtube.com

Table 2: Potential Crossed-Aldol Condensation Reactions

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Initial Product (β-Hydroxy Ketone) | Final Product (α,β-Unsaturated Ketone) |

| This compound | Benzaldehyde | 3-Hydroxy-3-phenyl-1-(1,2,4-thiadiazol-3-yl)propan-1-one | 3-Phenyl-1-(1,2,4-thiadiazol-3-yl)prop-2-en-1-one |

| This compound | Formaldehyde | 3-Hydroxy-1-(1,2,4-thiadiazol-3-yl)propan-1-one | 1-(1,2,4-Thiadiazol-3-yl)prop-2-en-1-one |

| This compound | Acetone | 4-Hydroxy-4-methyl-1-(1,2,4-thiadiazol-3-yl)pentan-1-one | 4-Methyl-1-(1,2,4-thiadiazol-3-yl)pent-3-en-1-one |

Nucleophilic Addition to the Ketone Group

The carbonyl carbon of the ethanone group is electrophilic and is a prime target for nucleophilic addition reactions. A wide variety of nucleophiles can attack this carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. This pathway is fundamental for converting the ketone into other functional groups.

For example, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) converts the ketone to a secondary alcohol. Reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) results in the formation of a tertiary alcohol and a new carbon-carbon bond.

Table 3: Examples of Nucleophilic Addition to the Ethanone Carbonyl

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (H⁻) | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Alkyl/Aryl carbanion | Grignard Reagent (CH₃MgBr) | Tertiary alcohol |

| Cyanide ion (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Ylide | Wittig Reagent (Ph₃P=CH₂) | Alkene |

Intramolecular and Intermolecular Reactions Involving the this compound Scaffold

The dual reactivity of the this compound scaffold allows for more complex intramolecular and intermolecular reactions. These reactions can be designed to construct more elaborate molecular architectures, such as fused heterocyclic systems.

An example of a potential intramolecular reaction would involve first substituting the 5-position of the thiadiazole ring with a group containing a nucleophile. If this nucleophile is suitably positioned, it could then attack the carbonyl carbon of the ethanone substituent, leading to the formation of a new fused ring system.

For intermolecular reactions, the electron-deficient 1,2,4-thiadiazole ring can potentially act as a heterodienophile in inverse-electron-demand Diels-Alder reactions. wikipedia.org In this type of [4+2] cycloaddition, the C=N bond of the thiadiazole would react with an electron-rich diene, providing a pathway to novel, complex heterocyclic structures. The ethanone group could then be further modified in subsequent steps. The entire scaffold serves as a versatile building block for creating larger molecules with specific functionalities, as demonstrated in the synthesis of complex bioactive compounds. nih.gov

Advanced Spectroscopic Characterization of 1 1,2,4 Thiadiazol 3 Yl Ethanone

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. By analyzing the vibrational modes of 1-(1,2,4-Thiadiazol-3-yl)ethanone, we can gain a detailed understanding of its structural framework.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The key functional groups in this compound are the 1,2,4-thiadiazole (B1232254) ring and the acetyl group. The vibrational modes associated with these groups will dominate the IR spectrum. Theoretical calculations based on Density Functional Theory (DFT) for similar thiadiazole derivatives provide a basis for assigning the expected vibrational frequencies.

Key Expected IR Absorption Bands:

C=O Stretching: A strong absorption band is anticipated in the region of 1690-1710 cm⁻¹, characteristic of the carbonyl group in the acetyl moiety. The exact position of this band can be influenced by the electronic effects of the thiadiazole ring.

C=N Stretching: The stretching vibrations of the carbon-nitrogen double bonds within the 1,2,4-thiadiazole ring are expected to appear in the 1500-1650 cm⁻¹ region.

C-N Stretching: Vibrations corresponding to the carbon-nitrogen single bonds in the ring will likely be observed at lower wavenumbers, typically in the 1300-1400 cm⁻¹ range.

C-S Stretching: The carbon-sulfur stretching vibrations of the thiadiazole ring are generally found in the 600-800 cm⁻¹ region. These bands can sometimes be weak.

CH₃ Vibrations: The acetyl group's methyl (CH₃) group will give rise to characteristic symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range, as well as bending vibrations around 1350-1450 cm⁻¹.

Ring Vibrations: The 1,2,4-thiadiazole ring as a whole will have various in-plane and out-of-plane bending and stretching modes that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Representative IR Spectral Data for this compound (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Thiadiazole ring) | ~3100 | Weak |

| C-H Stretching (CH₃) | 2950-3050 | Medium |

| C=O Stretching | 1705 | Strong |

| C=N Stretching | 1620 | Medium-Strong |

| C-N Stretching | 1380 | Medium |

| CH₃ Bending | 1430 | Medium |

| C-S Stretching | 750 | Weak-Medium |

Raman Spectroscopic Studies

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the thiadiazole ring. Theoretical calculations and experimental data for related thiadiazole compounds suggest that the ring breathing modes and symmetric stretching vibrations will be prominent in the Raman spectrum. researchgate.net

Key Expected Raman Bands:

Ring Breathing Modes: The symmetric expansion and contraction of the thiadiazole ring are expected to produce strong Raman signals.

C-S Stretching: The symmetric C-S stretching vibration is often more intense in the Raman spectrum compared to the IR spectrum.

C=N and C-N Stretching: The stretching vibrations of the ring's nitrogen-containing bonds will also be observable.

C=O Stretching: The carbonyl stretch will be present, though its intensity can vary.

Representative Raman Spectral Data for this compound (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ring Breathing | ~1050 | Strong |

| Symmetric C-S Stretching | ~750 | Strong |

| C=N Stretching | ~1620 | Medium |

| C=O Stretching | ~1705 | Medium |

| CH₃ Symmetric Stretch | ~2930 | Medium |

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. The photophysical properties describe the subsequent de-excitation processes, such as fluorescence and phosphorescence.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The 1,2,4-thiadiazole ring is an aromatic system with π electrons, and the carbonyl group of the acetyl moiety contains non-bonding (n) electrons on the oxygen atom.

Based on theoretical studies of similar heterocyclic systems, the spectrum will likely feature:

π → π Transitions:* Intense absorption bands at shorter wavelengths (in the UV region) are expected, arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the thiadiazole ring.

n → π Transitions:* A weaker absorption band at longer wavelengths, potentially extending into the near-UV or visible region, may be observed. This corresponds to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital.

The position and intensity of these bands are sensitive to the solvent polarity.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~240-260 | High |

| n → π | ~300-320 | Low |

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence is the emission of light from a molecule after it has absorbed light. For this compound, the fluorescence properties will be closely linked to its electronic structure and the nature of its excited states.

While many heterocyclic compounds are fluorescent, the emission characteristics of this compound are not extensively documented in the literature. However, based on the behavior of other thiadiazole derivatives, some predictions can be made. The presence of the electron-withdrawing acetyl group may influence the fluorescence quantum yield and the emission wavelength. In some thiadiazole systems, dual fluorescence has been observed, which is often attributed to different excited state conformations or aggregation effects.

Expected Fluorescence Properties:

Emission Wavelength: If fluorescent, the emission is expected to be in the UV or blue region of the visible spectrum, with a Stokes shift (the difference between the absorption and emission maxima) that is dependent on the solvent environment.

Quantum Yield: The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) is likely to be modest, as non-radiative decay pathways can compete with fluorescence.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena in Thiadiazoles

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor group to an acceptor group within the same molecule in the excited state. This process often leads to a large Stokes shift in the fluorescence spectrum. ESIPT is a well-documented phenomenon in many heterocyclic compounds, including some thiadiazole derivatives.

However, for ESIPT to occur, the molecule must possess a proton-donating group (such as a hydroxyl or amino group) in close proximity to a proton-accepting site (like a nitrogen atom in the thiadiazole ring). The structure of this compound lacks a suitable intramolecular proton donor. The acetyl group is not a proton donor in this context.

Therefore, it is highly unlikely that this compound exhibits ESIPT. Its photophysical deactivation pathways are more likely to be dominated by other processes such as internal conversion, intersystem crossing, and conventional fluorescence. The absence of ESIPT in this molecule, in contrast to its presence in other substituted thiadiazoles, highlights the critical role of specific functional groups in dictating the photophysical behavior of these heterocyclic systems.

Aggregation-Induced Emission (AIE) Effects in Thiadiazole Derivatives

The phenomenon of aggregation-induced emission (AIE) presents a significant departure from the common photophysical behavior known as aggregation-caused quenching (ACQ). In ACQ, fluorescent molecules typically exhibit strong emission in dilute solutions but become weakly emissive or non-emissive in a concentrated or aggregated state. Conversely, molecules with AIE characteristics, known as AIEgens, are faintly or non-emissive when molecularly dissolved but show a remarkable enhancement in fluorescence intensity upon aggregation or in the solid state. nih.govacs.org This unique property has opened new avenues for the development of robust, solid-state luminescent materials. nih.gov

The underlying mechanism for AIE is widely attributed to the restriction of intramolecular motions (RIM). acs.orgresearchgate.net In dilute solutions, the excited AIEgen molecules can dissipate energy through non-radiative pathways, often involving intramolecular rotations and vibrations. When these molecules aggregate, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited molecules to release their energy radiatively, resulting in enhanced fluorescence emission. acs.orgresearchgate.net Furthermore, the often twisted and nonplanar molecular structures of AIEgens can inhibit the detrimental intermolecular π-π stacking that typically leads to quenching in conventional fluorophores. acs.org

Thiadiazole derivatives have emerged as an important class of compounds in the construction of AIE-active materials. nih.govrsc.org The electron-withdrawing nature and π-extended structure of the thiadiazole ring make it a valuable building block for creating donor-acceptor (D-A) type fluorophores. nih.gov For instance, luminogens featuring triphenylamine, carbazole (B46965), or tetraphenylethylene (B103901) moieties linked to a benzothiadiazole core have been shown to exhibit significant AIE properties. nih.gov The fluorescence emission intensity of these compounds was observed to increase dramatically with increasing water content in a solvent mixture, indicating that the formation of nanoaggregates triggers the light-up emission. nih.gov Dynamic light scattering (DLS) experiments have confirmed the formation of such nanoaggregates in solution. nih.gov

Research has also explored dual fluorescence effects in 1,3,4-thiadiazole (B1197879) derivatives, where emission can be influenced by both excited state intramolecular proton transfer (ESIPT) and aggregation. nih.gov In these systems, the formation of aggregates can further enhance the emission, demonstrating the versatility of the thiadiazole scaffold in designing advanced fluorescent materials. nih.gov The study of these molecules in biomimetic environments, such as liposomes, has revealed that they can exist in both monomeric and aggregated forms, with their photophysical behavior being closely linked to the surrounding environment. nih.gov The development of such stimuli-responsive materials is crucial for applications in fields like mechanical sensors, optical storage, and organic light-emitting diodes (OLEDs). nih.govrsc.org

Computational and Theoretical Investigations of 1 1,2,4 Thiadiazol 3 Yl Ethanone

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic compounds. sapub.org Functionals like B3LYP are frequently employed to achieve a balance between computational cost and accuracy, providing detailed information on molecular geometry, orbital energies, and reaction pathways. sapub.orgacs.org

DFT calculations are instrumental in predicting the three-dimensional structure of molecules. For derivatives of 1,2,4-thiadiazole (B1232254), DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to determine optimized geometrical parameters including bond lengths, bond angles, and dihedral angles. acs.org Studies on related thiadiazole compounds show that the 1,2,4-thiadiazole ring is essentially planar, with dihedral angles close to zero. acs.org

Table 1: Representative Calculated Geometrical Parameters for a 1,3,4-Thiadiazole (B1197879) Ring using DFT (Note: This table presents typical data for the related 1,3,4-thiadiazole ring system to illustrate the output of DFT calculations, as specific data for 1-(1,2,4-Thiadiazol-3-yl)ethanone is not available in the cited literature.)

| Parameter | Bond Length (Å) / Bond Angle (°) | Source |

| N-N Bond Length | 1.358 | acs.org |

| C-S Bond Length | 1.76 (approx.) | acs.org |

| C-N Bond Length | 1.31 (approx.) | acs.org |

| N-C-S Angle | 115.0 (approx.) | acs.org |

| C-N-N Angle | 111.0 (approx.) | acs.org |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electron-donating or -accepting nature. sapub.org

For thiadiazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. sapub.org In studies of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated band gap was found to be 2.426 eV, which helps to explain its chemical and biological activity. sapub.org The distribution of HOMO and LUMO densities across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. These intramolecular charge transfers are often linked to the biological activities of the molecule. sapub.org Global reactivity descriptors, such as electronegativity (χ), global hardness (η), and softness (σ), can also be calculated from HOMO and LUMO energies to further quantify reactivity. researchgate.net

Table 2: Calculated FMO Properties and Reactivity Descriptors for a Thiadiazole Derivative (Note: This table is based on data for a related thiadiazole derivative to exemplify the parameters obtained from FMO analysis.)

| Parameter | Value | Source |

| HOMO Energy | -7.154 eV | sapub.org |

| LUMO Energy | -4.728 eV | sapub.org |

| Energy Gap (ΔE) | 2.426 eV | sapub.org |

| Electronegativity (χ) | 5.941 | researchgate.net |

| Global Hardness (η) | 1.213 | researchgate.net |

| Global Softness (σ) | 0.412 | researchgate.net |

Quantum chemical calculations are essential for mapping out reaction pathways and determining the energy barriers associated with them. By locating the transition state (a first-order saddle point on the potential energy surface) and the corresponding reactants and products, the activation energy of a reaction can be calculated.

The dipole moment is a measure of the charge distribution within a molecule and is a critical factor in understanding its polarity, solubility, and intermolecular interactions. Computational methods like DFT can accurately predict the ground-state dipole moment. aarhat.com

Furthermore, the dipole moment in the electronically excited state (μe) can differ significantly from the ground-state dipole moment (μg), which is important for understanding the photophysical properties of a molecule. researchgate.net The excited-state dipole moment can be determined computationally using methods like Time-Dependent DFT (TD-DFT). aarhat.com Experimentally, it can be estimated using solvatochromic methods, which involve measuring the shift in absorption or fluorescence spectra in solvents of varying polarity and applying equations like the Lippert-Mataga or Bakhshiev relations. aarhat.comresearchgate.net Comparing the calculated and experimental values provides a comprehensive understanding of how the electronic distribution changes upon excitation. For simple molecules, software like Gaussian can be used to calculate both ground and excited-state dipole moments directly. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.

While specific studies on this compound as a substrate in biocatalysis are not prominent in the literature, molecular docking provides the framework for such investigations. Docking simulations are widely used to understand how thiadiazole derivatives interact with enzyme active sites, typically as inhibitors. ajol.inforsc.orgindexcopernicus.com These studies reveal the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions—that govern binding affinity and specificity. ajol.infoindexcopernicus.com

For instance, docking studies of 1,2,4-thiadiazole derivatives as potential histone deacetylase (HDAC) inhibitors showed that the thiadiazole moiety could act as a zinc-binding group within the enzyme's active site. ajol.info Similarly, docking of acetophenone (B1666503) derivatives into the active site of the InhA enzyme from M. tuberculosis has been used to rationalize their inhibitory activity. nih.gov

This same approach can be used to model this compound as a substrate for a biocatalytic reaction (e.g., reduction of the ketone by a reductase). Docking the molecule into the enzyme's active site would help predict:

Binding Affinity: The likelihood of the substrate binding to the enzyme.

Binding Pose: The specific orientation of the substrate in the active site. This is crucial for understanding stereoselectivity, as the proximity of the ketone functional group to the enzyme's catalytic residues and cofactor (e.g., NADPH) determines which face of the ketone is reduced.

Selectivity: By comparing the binding energies and poses of different potential substrates or different conformations of the same substrate, researchers can rationalize or predict the selectivity of the biocatalyst.

These computational insights are invaluable for enzyme screening and engineering efforts aimed at developing novel biocatalytic processes.

Ligand-Target Interactions

Computational methods, particularly molecular docking, are pivotal in elucidating the interactions between 1,2,4-thiadiazole derivatives and their biological targets. These studies help rationalize structure-activity relationships (SAR) and guide the design of new, more potent and selective molecules.

Research has shown that the 1,2,4-thiadiazole ring is a versatile scaffold for developing antagonists for various receptors. A significant body of work has focused on their activity as adenosine (B11128) receptor antagonists. nih.gov Molecular electrostatic potential contour plots suggest that a region of high electron density between the thiadiazole ring and an adjacent phenyl or pyridyl ring is crucial for interaction with adenosine receptors. nih.gov

In one such study, a series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide derivatives were synthesized and evaluated for their affinity towards adenosine A1 and A3 receptors. The results highlighted key structural requirements for binding. For instance, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide emerged as a highly potent A1 receptor antagonist, while the 4-methoxybenzamide (B147235) analog showed significant affinity for the A3 receptor. nih.gov This indicates that the electronic nature and steric bulk of substituents on the benzamide (B126) ring play a critical role in receptor affinity and selectivity. nih.gov

| Compound | Substituent (R) | A1 Ki (nM) | A3 Ki (nM) |

|---|---|---|---|

| LUF5417 | 4-Methoxybenzamide | - | 82 |

| LUF5437 | 4-Hydroxybenzamide | 7 | - |

| VUF5472 | trans-4-Hydroxycyclohexanamide | 20 | - |

Molecular docking studies on other thiadiazole isomers have further underscored the utility of this computational approach. For example, docking of 1,3,4-thiadiazole derivatives into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) helped to validate their potential as anticancer agents by revealing key binding interactions. mdpi.com Similarly, studies on imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivatives identified potent molecules against the TGF-β type I receptor kinase domain, with docking simulations accurately predicting the binding modes. nih.gov These examples, though on different isomers, illustrate a common and powerful strategy for evaluating the therapeutic potential of thiadiazole-based compounds.

Thermodynamic Aspects of Molecular Transformations in Thiadiazole Systems

The thermodynamic properties of 1,2,4-thiadiazole derivatives are crucial for understanding their stability, solubility, and bioavailability. Research in this area often focuses on the thermodynamics of phase transitions, such as sublimation and fusion, as well as dissolution and solvation processes. nih.govacs.orgnih.gov

A key area of investigation involves the sublimation process, which provides insight into the intermolecular forces within the crystal lattice. The thermodynamic functions of sublimation, such as enthalpy (ΔHsub) and Gibbs free energy (ΔGsub), are typically determined from the temperature dependence of vapor pressure. nih.govnih.gov Studies on a series of novel 1,2,4-thiadiazoles have shown that the melting points of these compounds correlate well with their sublimation Gibbs energies. acs.orgnih.gov Furthermore, an increase in donor-acceptor interactions within the crystal structure leads to a corresponding increase in the Gibbs energy of sublimation. acs.orgnih.gov

The solubility and hydration of 1,2,4-thiadiazole derivatives are also governed by thermodynamic principles. The process of dissolving a solid compound can be deconstructed into two main steps: the sublimation of the solid into the gas phase and the hydration (or solvation) of the gaseous molecule. It has been found that structural modifications, such as substitution on a phenyl ring attached to the thiadiazole core, can lead to a significant decrease in solubility. rsc.org This is often the result of competing effects: the introduction of a substituent can increase the sublimation Gibbs energy (making it harder to break the crystal lattice) while simultaneously decreasing the hydration Gibbs energy (making it less favorable for the molecule to interact with water). rsc.org

Computational methods, such as Density Functional Theory (DFT), are used to explore the conformational preferences of these molecules and to complement experimental thermodynamic data. nih.govresearchgate.net These calculations, along with X-ray crystallography, reveal how molecular conformation and hydrogen bond networks influence the packing density and stability of the crystals, which in turn affects their thermodynamic properties. nih.gov

| Structural Change | Effect on Sublimation Gibbs Energy (ΔGsub) | Effect on Hydration Gibbs Energy (ΔGhyd) | Overall Effect on Solubility |

|---|---|---|---|

| Introduction of Phenyl Substituent | Increase | Decrease | Decrease |

Derivatization Strategies and Analogue Synthesis Based on the 1 1,2,4 Thiadiazol 3 Yl Ethanone Scaffold

Modification of the Acetyl Moiety for Enhanced Reactivity or Specific Properties

The acetyl group of 1-(1,2,4-Thiadiazol-3-yl)ethanone is a versatile handle for introducing structural diversity. Its carbonyl functionality allows for a range of chemical transformations, enabling the synthesis of a broad spectrum of analogues.

Condensation Reactions with Carbonyl Functionality

Condensation reactions involving the acetyl group are a common strategy for elaborating the this compound core. For instance, reaction with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives. These intermediates can be further cyclized to generate new heterocyclic rings attached to the primary scaffold. mdpi.com

One notable application of this strategy is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiosemicarbazide produces a thiosemicarbazone, which can then be used to synthesize more complex heterocyclic systems. mdpi.com This approach highlights the utility of the acetyl group as a reactive site for building larger, more complex molecules with potential biological activity.

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl of the acetyl group is susceptible to nucleophilic attack, providing a direct route to a variety of derivatives. youtube.comyoutube.com This reaction is fundamental in organic synthesis and has been applied to α,β-unsaturated aldehydes and ketones to achieve either 1,2- or 1,4-addition, depending on the nature of the nucleophile and the reaction conditions. youtube.comlibretexts.orgyoutube.com

Strong nucleophiles, such as organometallic reagents (e.g., organolithium compounds), tend to favor 1,2-addition, directly attacking the carbonyl carbon. youtube.comyoutube.com Weaker, "soft" nucleophiles, like amines and stabilized enolates, generally favor 1,4-addition (conjugate addition). youtube.com This selectivity allows for precise control over the final product structure. For example, the reaction with Grignard reagents (organomagnesium compounds) typically results in the formation of tertiary alcohols after an acidic workup. youtube.com

Strategies for Introducing Substituents on the 1,2,4-Thiadiazole (B1232254) Ring

Direct modification of the 1,2,4-thiadiazole ring is another key strategy for generating analogues with tailored properties. These modifications can be achieved through either direct functionalization of the pre-formed ring or by incorporating desired substituents during the ring synthesis itself (post-cyclization modifications).

Direct Functionalization Methods

The reactivity of the 1,2,4-thiadiazole ring allows for the introduction of various functional groups. The 5-position of the ring is particularly susceptible to nucleophilic substitution reactions. thieme-connect.de For example, a halogen substituent at the 5-position can be readily displaced by a range of nucleophiles, including nitrogen, sulfur, and oxygen-based nucleophiles. nih.govdurham.ac.uk This provides a powerful method for introducing diverse functionalities onto the thiadiazole scaffold.

Electrophilic substitution reactions on the 1,2,4-thiadiazole ring are less common due to the electron-deficient nature of the ring. However, under specific conditions, reactions such as nitration can be achieved, typically requiring strong acidic conditions. clockss.org

Post-Cyclization Modifications

Post-cyclization modifications offer a versatile approach to diversify the 1,2,4-thiadiazole core. This strategy involves synthesizing a substituted 1,2,4-thiadiazole and then further modifying the substituents. For instance, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were synthesized. nih.gov This multi-step synthesis involved the initial formation of a triazole intermediate, which was then coupled with a substituted benzamidine (B55565) to form the 1,2,4-thiadiazole ring. The resulting compound was then further acylated to introduce the amide functionality. nih.gov

Another example involves the synthesis of 1,3,4-thiadiazole derivatives of glucosides. nih.gov In this work, 2-amino-5-mercapto-1,3,4-thiadiazole was reacted with a protected glucose derivative. The resulting amino-thiadiazole-glucoside was then acylated at the amino group with various substituted benzoic acids. nih.gov This demonstrates how substituents on the thiadiazole ring can be manipulated after the core structure is formed.

Synthesis of Fused Heterocyclic Systems Containing the 1,2,4-Thiadiazole Core

The construction of fused heterocyclic systems is a prominent strategy in medicinal chemistry to create rigid, three-dimensional structures with potentially enhanced biological activity. Starting from this compound or its derivatives, various fused systems can be synthesized.

For example, the synthesis of nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives has been reported. neliti.comresearchgate.net These fused systems are often prepared by condensing a 4-amino-5-mercapto-1,2,4-triazole derivative with a suitable carboxylic acid or its derivative. The resulting triazolothiadiazole can bear various substituents, influencing its pharmacological profile.

Applications of 1 1,2,4 Thiadiazol 3 Yl Ethanone and Its Derivatives in Materials Science and Catalysis

Applications in Organic Electronic Devices

The inherent electronic characteristics of the 1,2,4-thiadiazole (B1232254) core, particularly its electron-deficient nature, have positioned it as a valuable building block in the design of materials for organic electronic devices. This has led to the exploration of its derivatives in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Recent research has highlighted the potential of 1,2,4-thiadiazole derivatives as host materials in phosphorescent OLEDs (PhOLEDs). The 1,2,4-thiadiazole moiety is being recognized as a novel and effective electron-transporting unit. acs.org When combined with hole-transporting units, such as carbazole (B46965), the resulting hybrid molecules can function as bipolar host materials. This bipolar nature is crucial for achieving balanced charge injection and transport within the emissive layer of an OLED, leading to improved device efficiency and stability.

For instance, a series of bipolar host materials incorporating the 1,2,4-thiadiazole and carbazole moieties have been synthesized and demonstrated to have high glass transition temperatures (Tg ≥ 167 °C), indicating good thermal and morphological stability. acs.org Green PhOLEDs using these thiadiazole/carbazole hybrids as hosts have shown impressive performance, with maximum external quantum efficiencies (ηEQE, max) reaching up to 26.1%. acs.org Notably, these devices maintained high efficiency even at high luminance levels. acs.org

While specific applications of 1-(1,2,4-Thiadiazol-3-yl)ethanone in OPVs are not yet widely reported, the electron-accepting properties of the 1,2,4-thiadiazole ring suggest its potential use in constructing donor-acceptor copolymers for the active layer of organic solar cells. The development of such materials is an active area of research.

Role of Thiadiazole Core in Enhanced Conjugation and Charge Transport

The 1,2,4-thiadiazole ring is an electron-deficient five-membered heterocycle, a property that makes it an excellent component for electron-transporting materials in organic electronics. acs.orgacs.org This electron-withdrawing nature facilitates the injection and transport of electrons, which is a critical function in the performance of OLEDs and other electronic devices.

By strategically combining the electron-transporting 1,2,4-thiadiazole unit with a hole-transporting moiety, it is possible to create bipolar materials with balanced electron and hole mobilities. acs.org The linkage position between the thiadiazole and the hole-transporting group can be adjusted to fine-tune the charge-transporting properties of the resulting hybrid molecule. acs.org This molecular engineering approach allows for the optimization of charge balance within the device, which is essential for achieving high efficiency and long operational lifetimes in PhOLEDs. The ability to enhance conjugation and manage charge transport through molecular design underscores the importance of the thiadiazole core in the development of next-generation organic electronic materials.

Coordination Chemistry of Thiadiazole Compounds

The 1,2,4-thiadiazole ring contains both nitrogen and sulfur atoms, which can act as donor sites for coordination with metal ions. This has led to the development of a rich coordination chemistry for thiadiazole-based ligands.

Thiadiazoles as Versatile Ligands for Metal Complexes

Thiadiazole derivatives have been shown to be versatile N,S-donating ligands in coordination chemistry. researchgate.net They can coordinate to a variety of metal centers, forming stable complexes with diverse structures and properties. The specific coordination mode can be influenced by the substituents on the thiadiazole ring and the nature of the metal ion. For example, 1,3,4-thiadiazole (B1197879) derivatives have been shown to form complexes with Zn(II) and Cu(II), where the metal ion coordinates through a thiadiazole nitrogen atom and a deprotonated hydroxyl group from a neighboring substituent. nih.gov

The ability of thiadiazoles to act as bridging ligands can lead to the formation of polynuclear complexes and coordination polymers, including metal-organic frameworks (MOFs). rsc.org The structural diversity of these metal-thiadiazole complexes makes them interesting for various applications, including catalysis and materials science.

Characterization of Metal-Thiadiazole Complexes

The characterization of metal-thiadiazole complexes is typically carried out using a combination of spectroscopic and analytical techniques. These methods provide crucial information about the structure, bonding, and properties of the complexes.

Common characterization techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the thiadiazole ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C-S bonds in the thiadiazole ring upon complexation can indicate the involvement of the nitrogen and sulfur atoms in bonding. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for elucidating the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide insights into the binding mode. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes and can provide information about the coordination environment of the metal ion. nih.gov

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and confirm their composition. nih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the complex, which helps to confirm the proposed formula. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms and the coordination geometry of the metal center. nih.gov

A study on 1,3,4-thiadiazole-derived ligands and their Zn(II) and Cu(II) complexes provides a good example of the characterization process. The formation of the complexes was confirmed by IR spectroscopy, which showed a shift in the C=N band of the thiadiazole ring upon coordination. NMR spectroscopy further supported the proposed structures, and elemental analysis was consistent with the formation of dihydrate complexes with a 1:1 ligand-to-metal ratio for Zn(II) and a 2:1 ratio for Cu(II). nih.gov

Research into Catalytic Applications of Thiadiazole-Containing Molecules

The unique electronic properties and ability to form stable metal complexes make thiadiazole-containing molecules promising candidates for catalytic applications. Research in this area is exploring their potential in various catalytic transformations.

Thiadiazole-functionalized metal-organic frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts. For example, a cobalt-based MOF constructed with a thiadiazole-functionalized photosensitizing ligand has been shown to be an efficient photocatalyst for C-N and C-C coupling reactions. northeastern.edu The introduction of the cobalt cluster and the thiadiazole ligand resulted in extended visible-light absorption, suppressed electron-hole recombination, and enhanced generation of reactive oxygen species, all of which contribute to its high catalytic activity. northeastern.edu

Furthermore, palladium complexes bearing ligands with heterocyclic cores, including those related to thiadiazoles, have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netrsc.org While specific catalytic applications of complexes derived from this compound are still under investigation, the broader research on thiadiazole-containing catalysts suggests a promising future for this class of compounds in catalysis. The ability to tune the electronic and steric properties of the thiadiazole ligand through substitution provides a powerful tool for designing catalysts with enhanced activity and selectivity for specific organic transformations.

Role as Organocatalysts or Ligands in Metal-Catalyzed Reactions

While the direct application of this compound as an organocatalyst is not extensively documented in scientific literature, the broader class of thiadiazole derivatives is recognized for its importance in coordination chemistry. researchgate.net The nitrogen and sulfur heteroatoms within the thiadiazole ring can act as coordination sites, allowing these molecules to function as N,S-ligands for various metals.

Research into the related 1,3,4-thiadiazole isomer has demonstrated the formation of stable complexes with biologically significant metal ions such as copper(II) and zinc(II). In these complexes, chelation occurs through one of the thiadiazole nitrogen atoms and a deprotonated hydroxyl group from an adjacent phenyl ring, indicating the ring's capability to participate in metal coordination. This ability to form metal complexes is fundamental to their potential use as ligands in metal-catalyzed reactions, where the ligand structure can influence the catalytic activity and selectivity of the metal center.

Although many catalytic systems are employed for the synthesis of 1,2,4-thiadiazoles, including the use of iodine, CuBr, or electro-catalysis, reports on the thiadiazole derivatives themselves acting as organocatalysts are less common. jlu.edu.cnnih.gov Their primary role in catalysis appears to be as ligands, where their electronic properties and structural geometry can be tuned by modifying the substituents on the heterocyclic core. researchgate.net

Liquid Crystalline Behavior of Thiadiazole-Based Compounds

Scientific literature currently lacks specific studies on the liquid crystalline properties of this compound or its direct derivatives. However, extensive research has been conducted on the isomeric 1,3,4-thiadiazole system, which provides valuable insight into the potential for mesomorphism in thiadiazole-based compounds.

Derivatives of 1,3,4-thiadiazole are well-established as excellent components of liquid crystalline materials due to their high thermal and chemical stability, electron-deficient nature, and rigid, linear molecular shape which favors the formation of ordered mesophases. researchgate.net The 1,3,4-thiadiazole core, with a bending angle of approximately 160°, is particularly conducive to forming various liquid crystal phases. researchgate.net

Studies on calamitic (rod-shaped) liquid crystals incorporating the 2,5-disubstituted 1,3,4-thiadiazole core have revealed the formation of nematic (N), smectic A (SmA), and smectic C (SmC) phases. researchgate.nettandfonline.comtandfonline.com For instance, a series of optically active 2-(p-active-alkoxyphenyl-imine)-5-(p-n-alkoxy)phenyl-1,3,4-thiadiazoles were all found to be enantiotropic liquid crystals, with most exhibiting both chiral smectic C (SmC) and cholesteric (N) mesophases. tandfonline.com The introduction of different terminal groups and central linkages allows for the systematic tuning of phase transition temperatures and the breadth of the mesomorphic ranges. tandfonline.com In many cases, 1,3,4-thiadiazole derivatives exhibit wider mesomorphic temperature ranges compared to their 1,3,4-oxadiazole (B1194373) analogues. researchgate.net

Disclaimer: The following data pertains to the 1,3,4-thiadiazole isomer, as no liquid crystal data for the 1,2,4-thiadiazole isomer is currently available in the literature.

Table 1: Phase Transition Temperatures of Selected 1,3,4-Thiadiazole Derivatives Cr = Crystal, SmC = Smectic C Phase, N = Nematic Phase, Iso = Isotropic Liquid. Data sourced from multiple studies.

| Compound Structure | Transition | Temperature (°C) | Reference |

| 2-(p-active-butoxyphenyl-imine)-5-(p-n-decyloxy)phenyl-1,3,4-thiadiazole | Cr ⟶ SmC | 114 | tandfonline.com |

| SmC ⟶ N | 158 | tandfonline.com | |

| N ⟶ Iso | 170 | tandfonline.com | |

| 2-(p-active-hexyloxyphenyl-imine)-5-(p-n-decyloxy)phenyl-1,3,4-thiadiazole | Cr ⟶ SmC | 108 | tandfonline.com |

| SmC ⟶ N | 153 | tandfonline.com | |

| N ⟶ Iso | 162 | tandfonline.com | |

| 2,5-bis(4-octylphenyl)-1,3,4-thiadiazole with amide central linkage | Cr ⟶ SmC | 185.0 | jlu.edu.cn |

| SmC ⟶ N | 248.5 | jlu.edu.cn | |

| N ⟶ Iso | >300 | jlu.edu.cn |

Electrochemical Properties and Redox Potentials

The electrochemical behavior of 1,2,4-thiadiazole derivatives is intrinsically linked to the electron-withdrawing nature of the heterocyclic ring. This property is central to the various electrochemical methods developed for their synthesis, which often involve an electro-oxidative intramolecular dehydrogenative N-S bond formation from precursors like imidoyl thioureas. organic-chemistry.org This synthetic approach underscores the redox activity of the molecular system.

The 1,2,4-thiadiazole ring is noted for its aromatic stability, rendering it relatively resistant to typical oxidizing and reducing conditions. isres.org However, the ring system can participate in redox reactions. The 5-position on the 1,2,4-thiadiazole ring is identified as the most reactive site for nucleophilic substitution reactions. isres.org

Electrochemical studies on related thiadiazole isomers provide further insight. Cyclic voltammetry of 2,3-dihydro-1,3,4-thiadiazole derivatives shows that they are oxidized in two irreversible one-electron processes. The mechanism involves an initial electron loss to form a cation-radical, which then undergoes further chemical reaction and a second electron loss. Conversely, the reduction of these compounds can occur as a single two-electron process or two successive one-electron steps, depending on the substituents.

The synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles can be achieved through an electro-oxidative process that is catalyst- and external oxidant-free, highlighting an environmentally friendly pathway that relies on the inherent redox properties of the precursors to form the stable thiadiazole ring. organic-chemistry.org

Table 2: Summary of Electrochemical Characteristics of Thiadiazole Derivatives

| Property/Process | Description | Relevant Isomer(s) | Reference(s) |

| Synthetic Route | Electro-oxidative intramolecular dehydrogenative N-S bond formation from imidoyl thioureas. | 1,2,4-Thiadiazole | organic-chemistry.org |

| Ring Stability | Generally stable to acids, alkalis, oxidizing, and reducing agents due to aromaticity. | 1,2,4-Thiadiazole | isres.org |

| Oxidation Mechanism (for 2,3-dihydro-1,3,4-thiadiazole derivatives) | Two irreversible one-electron processes following an EC (Electrochemical-Chemical) mechanism. | 1,3,4-Thiadiazole | |

| Reduction Mechanism (for 2,3-dihydro-1,3,4-thiadiazole derivatives) | Single two-electron or successive two one-electron irreversible processes, depending on the substituent. | 1,3,4-Thiadiazole | |

| Reactivity Hotspot | The 5-position is the most reactive site for nucleophilic substitution. | 1,2,4-Thiadiazole | isres.org |

Green Chemistry Approaches in the Synthesis of 1,2,4 Thiadiazole Compounds

Microwave-Assisted Synthetic Methodologies

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating methods. nih.gov Its application in the synthesis of nitrogen-containing heterocycles, including thiadiazoles, has been shown to provide significant advantages such as increased reaction rates, higher yields, and reduced energy consumption. researchgate.netnih.gov

The use of microwave heating can dramatically accelerate chemical reactions. For instance, the synthesis of various benthamdirect.comtandfonline.commdpi.comtriazolo[3,4-b] benthamdirect.commdpi.comjocpr.comthiadiazoles and other related diazoles has been accomplished with significantly improved yields and shorter reaction times compared to conventional heating. nih.govwisdomlib.org In one example, the condensation of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H benthamdirect.comtandfonline.commdpi.comtriazole-3-thiols under microwave irradiation yielded the desired products in 10-15 minutes with higher yields, whereas conventional heating required 4 hours. jocpr.com Similarly, a one-pot, solvent-free synthesis of aryl-triazole-1,3,4-thiadiazoles using a catalytic amount of AlCl₃ under microwave irradiation was completed in just 2-3 minutes, demonstrating a significant improvement in reaction efficiency. jmrionline.com The synthesis of various other thiadiazole derivatives has also been reported with excellent yields in minutes. nih.govaip.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Conventional Method Time | Microwave Method Time | Microwave Yield | Reference |

|---|---|---|---|---|

| 3-(3-phenyl-7H- benthamdirect.comtandfonline.commdpi.comtriazolo[3,4-b] benthamdirect.commdpi.comjocpr.comthiadiazin-6-yl)-chromen-2-ones | 4 hours | 10-15 minutes | Higher than conventional | jocpr.com |

| Aryl-triazalo-1,3,4-thidiazoles | Not specified | 2-3 minutes | Improved | jmrionline.com |

| benthamdirect.comtandfonline.commdpi.comTriazolo[3,4-b] benthamdirect.commdpi.comjocpr.comthiadiazoles | Not specified | 2-3 minutes | Not specified | nih.gov |

A primary advantage of microwave-assisted organic synthesis (MAOS) is the substantial reduction in reaction time, which translates to lower energy consumption. mdpi.com Conventional methods often require hours of heating, while microwave-assisted reactions can frequently be completed in minutes. jocpr.comnih.gov For example, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives via microwave irradiation was achieved in 33-90 seconds with an 82% yield, a stark contrast to the several hours required by conventional methods. mdpi.com This rapid heating and reduction in processing time makes microwave synthesis a more energy-efficient and sustainable approach. researchgate.net

Ultrasonication Techniques for Thiadiazole Synthesis

Ultrasonic irradiation is another green chemistry technique that utilizes sound energy to accelerate chemical reactions. mdpi.comtandfonline.com This method, known as sonochemistry, offers benefits like shorter reaction times, high yields, and mild reaction conditions. tandfonline.comjmrionline.com A metal- and catalyst-free protocol for converting thioamides to 1,2,4-thiadiazole (B1232254) derivatives has been developed using ultrasound irradiation in water at room temperature, yielding excellent results in a short time. tandfonline.com The synthesis of novel 1,3,4-thiadiazole (B1197879) and bi(1,3,4-thiadiazole) derivatives has also been successfully achieved using this method. nih.gov Studies have shown that ultrasound can produce high yields (up to 99%) in as little as two minutes for certain heterocyclic syntheses. wisdomlib.org For the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, ultrasound irradiation provided excellent yields (91–97%) in 55–65 minutes, compared to 8–12 hours and lower yields with conventional heating. sci-hub.se

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Thiazolidin-4-ones

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Ultrasound Irradiation | 55-65 minutes | 91-97% | sci-hub.se |

Solvent-Free and Grinding Approaches

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis, often combined with grinding techniques, offers a path to reduce waste and environmental hazards. mdpi.com A solvent-free, environmentally friendly approach for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been developed by grinding thioamides with N-bromosuccinimide (NBS) in the presence of basic alumina. This method produces excellent yields (90–99%) within 5–15 minutes at room temperature. mdpi.com This facile and highly efficient methodology is compatible with a variety of functional groups. mdpi.com Another eco-friendly, one-pot synthesis of 2,4-disubstituted thiazoles has been achieved by grinding under catalyst and solvent-free conditions, highlighting advantages like simple workup, high yields, and rapid reaction rates.

Enzymatic Catalysis in Thiadiazole Synthesis

Enzymes are highly efficient and selective natural catalysts that operate under mild conditions, making them ideal for green chemistry applications. The enzymatic synthesis of heterocycles is an emerging and sustainable biotechnology. benthamdirect.comsci-hub.se

An innovative enzyme-mediated strategy for the synthesis of 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides. benthamdirect.comjocpr.com This process is enabled by vanadium-dependent haloperoxidase enzymes, which use a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. benthamdirect.comjocpr.com This biocatalytic method allows for the formation of 1,2,4-thiadiazoles from a diverse range of thioamides in moderate to high yields with excellent chemoselectivity. benthamdirect.comjocpr.com For example, para-substituted aromatic thiobenzamides have been converted to their corresponding 1,2,4-thiadiazoles in yields as high as 91%. benthamdirect.comjocpr.com Mechanistic studies suggest the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events. benthamdirect.comjocpr.com This demonstrates that enzymatic halide recycling is a powerful and promising platform for intermolecular bond formation in a sustainable manner. benthamdirect.com

Table 3: Yields of 1,2,4-Thiadiazoles via Biocatalytic Oxidative Dimerization

| Substrate (para-substituted thiobenzamide) | Yield | Reference |

|---|---|---|

| tert-butyl-substituted | 91% | benthamdirect.comjocpr.com |

| fluorine-substituted | 85% | benthamdirect.comjocpr.com |

| methyl-substituted | 81% | benthamdirect.comjocpr.com |

| chlorine-substituted | 71% | benthamdirect.comjocpr.com |

Enzymatic Halide Recycling Mechanisms

The enzymatic synthesis of heterocyclic compounds like 1,2,4-thiadiazoles represents a significant advancement in sustainable chemistry. acs.orgnih.govfigshare.com A notable green approach involves an enzyme-mediated strategy for the oxidative dimerization of thioamides, which is facilitated by enzymatic halide recycling. acs.orgnih.gov This method utilizes vanadium-dependent haloperoxidase (VHPO) enzymes. acs.orgnih.govresearchgate.net

This biocatalytic strategy allows for intermolecular bond formation using only a catalytic amount of a halide salt, with hydrogen peroxide serving as the terminal oxidant. acs.orgnih.govresearchgate.netchemrxiv.org The process is highly efficient, producing a diverse range of 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. acs.orgnih.govresearchgate.netchemrxiv.org The reaction mechanism is understood to proceed through two separate enzyme-mediated sulfur halogenation events, which are crucial for the formation of the heterocycle. acs.orgnih.govresearchgate.net

A key advantage of this method is its sustainability. For instance, after an initial preparative scale synthesis of a 1,2,4-thiadiazole, the aqueous layer containing the biocatalyst can be directly reused for subsequent reactions without needing additional halide salt, achieving comparable yields. acs.org This demonstrates the effectiveness of the enzymatic halide recycling mechanism. acs.org

Halohydrin dehalogenases (HHDHs) are another class of enzymes with significant potential in green synthesis, although their direct application to 1-(1,2,4-Thiadiazol-3-yl)ethanone is not yet documented. These enzymes catalyze the reversible dehalogenation of β-haloalcohols to form epoxides. nih.gov They are also capable of catalyzing the reverse reaction—nucleophilic ring-opening of epoxides with anions like azide (B81097) and cyanide—to produce important β-substituted alcohols. rug.nl The HheC isoform from Agrobacterium radiobacter is particularly well-studied. wikipedia.org The catalytic efficiency of these enzymes, such as the HheC-W249P mutant, allows for the kinetic resolution of substrates like fluorinated styrene (B11656) oxide derivatives with high enantioselectivity. irb.hr

Table 1: Comparison of Conventional vs. Enzymatic Synthesis of 1,2,4-Thiadiazoles

| Feature | Conventional Chemical Synthesis | Enzymatic (VHPO) Synthesis |

|---|---|---|

| Catalyst/Reagent | Stoichiometric oxidizing agents (e.g., IBX, oxone), metal catalysts. acs.org | Catalytic vanadium-dependent haloperoxidase, catalytic halide salt. acs.orgnih.gov |

| Oxidant | Often harsh or specialized (e.g., PIFA, IBX). acs.orgrsc.org | Hydrogen peroxide (H₂O₂). acs.orgnih.gov |

| Solvent | Often organic solvents (e.g., DMF, DMSO). acs.orgorganic-chemistry.org | Aqueous media. acs.org |

| Byproducts | Halogenated organic byproducts, spent oxidants. nih.gov | Water is the primary byproduct. organic-chemistry.org |

| Reaction Conditions | Can require elevated temperatures or inert atmospheres. acs.org | Typically mild, ambient temperature and pressure. acs.org |

| Selectivity | May result in over-halogenation or side reactions. nih.gov | Excellent chemoselectivity. acs.orgnih.gov |

| Sustainability | Generates significant chemical waste. | Biocatalyst can be recycled; uses a green oxidant. acs.org |

Sustainable and Environmentally Benign Synthetic Routes

Significant research has been dedicated to developing sustainable and environmentally friendly methods for synthesizing 1,2,4-thiadiazole derivatives, moving away from hazardous reagents and solvents.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient production of heterocyclic compounds, including 1,2,4-thiadiazoles and related structures. nih.govnih.gov This method often leads to significantly reduced reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. nih.govresearchgate.net For instance, the synthesis of certain 1,2,4-triazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazoles was achieved in minutes under microwave irradiation, compared to several hours with traditional methods. nih.govaip.org The technique has been successfully applied to create various derivatives, including those incorporating indole (B1671886) and ferrocene (B1249389) moieties, highlighting its versatility. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasound irradiation can accelerate reactions, improve yields, and often allows for synthesis at room temperature in environmentally benign solvents like water. gsa.ac.ukresearchgate.net A notable example is a metal- and catalyst-free protocol for converting thioamides to 1,2,4-thiadiazole derivatives using chloranil (B122849) in water at room temperature, achieving excellent yields in short reaction times. gsa.ac.uk This approach avoids the need for toxic catalysts and volatile organic solvents. gsa.ac.uktandfonline.comresearchgate.net

Catalyst and Solvent-Free Approaches: Several modern synthetic protocols aim to eliminate toxic catalysts and solvents altogether. Methods have been developed that are transition-metal-free and utilize greener oxidants. acs.orgorganic-chemistry.org An electro-oxidative intramolecular dehydrogenative N-S bond formation has been used to create 3-substituted 5-amino-1,2,4-thiadiazoles without any external catalyst or chemical oxidant at room temperature. organic-chemistry.org Other strategies employ molecular iodine as an inexpensive and low-toxicity catalyst in water, with oxygen from the air or hydrogen peroxide as the ultimate green oxidant. rsc.orgorganic-chemistry.org One-pot syntheses have also been developed, for example, using polyphosphate ester (PPE) to avoid toxic additives like POCl₃. mdpi.com These methods are characterized by high product yields, mild reaction conditions, and a broad substrate scope, making them attractive for sustainable chemical production. rsc.orgorganic-chemistry.org

Table 2: Comparison of Green Synthetic Methods for 1,2,4-Thiadiazole Derivatives

| Method | Energy Source | Key Advantages | Typical Reaction Time | Solvent |

|---|---|---|---|---|

| Microwave-Assisted | Microwave Irradiation | Rapid heating, high yields, reduced side reactions. nih.govresearchgate.net | 30 seconds - 20 minutes. nih.gov | Ethanol (B145695), DMF, or solvent-free. nih.govaip.org |

| Ultrasound-Assisted | Acoustic Cavitation | Enhanced reaction rates, room temperature operation, can use water as a solvent. nih.govgsa.ac.uk | Short, often under 1 hour. gsa.ac.uk | Water, or solvent-free. gsa.ac.uktandfonline.com |

| Electrochemical | Electricity | Catalyst- and oxidant-free, high functional group tolerance, mild conditions. organic-chemistry.org | Not specified, but at room temp. | Not specified |

| Iodine-Catalyzed | Conventional Heating | Uses a cheap, non-toxic catalyst and green oxidant (O₂ or H₂O₂). rsc.orgorganic-chemistry.org | Varies by protocol. | Water, Ethanol. rsc.org |

Crystal Engineering and Solid State Studies of 1,2,4 Thiadiazole Systems

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For 1,2,4-thiadiazole (B1232254) systems, these studies provide invaluable insights into their molecular conformation and packing. Research on various 1,2,4-thiadiazole derivatives has demonstrated the power of this technique in understanding their solid-state architecture. nih.govacs.org

In some cases, the interplay of different intermolecular forces can lead to the formation of specific supramolecular assemblies, such as helicoidal coordination polymers or discrete dimeric paddle-wheel structures, when coordinated with metal ions. tandfonline.com The predictability of these final network structures is an active area of research, with the goal of designing materials with tailored architectures. tandfonline.com

The stability of a crystal lattice is highly dependent on the network of intermolecular interactions. In 1,2,4-thiadiazole systems, hydrogen bonds are found to be essential for stabilizing conformationally strained molecules and influencing packing density. nih.govacs.org The presence of nitrogen atoms in the thiadiazole ring and various functional groups on the substituents provide sites for hydrogen bond donors and acceptors.

Detailed analysis of the crystal structures of 1,2,4-thiadiazole derivatives has shown that hydrogen bonding networks can be complex and play a dominant role in the supramolecular assembly. nih.govacs.org For example, in cocrystals of a biologically active 1,2,4-thiadiazole derivative with vanillic acid, hydrogen bonds were found to be the main stabilizing force, contributing significantly to the lattice energy. nih.gov Computational methods, such as solid-state DFT and PIXEL calculations, are often employed to quantify the energies of these intermolecular interactions. nih.gov Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts, revealing the relative importance of different interactions, such as H···H, C···H, and N···H contacts, in the crystal packing. jyu.fimdpi.com

| Interaction Type | Significance in 1,2,4-Thiadiazole Crystals | References |

| Hydrogen Bonding | Essential for stabilization of strained molecules and influences packing density. | nih.govacs.orgnih.gov |

| π–π Stacking | Confirmed by shape index and curvedness of Hirshfeld surfaces. | mdpi.com |

| van der Waals Forces | Contribute to the overall lattice energy and packing. | nih.gov |

Polymorphism and Phase Transformations in Thiadiazole Crystals

Phase transformations, which can be induced by changes in temperature or pressure, can lead to different polymorphic forms. For example, studies on cholesterol-based liquid crystalline trimers have shown that the length of aliphatic spacers can significantly influence the observed liquid crystal phases, leading to a transition from a chiral smectic phase to a columnar liquid crystal phase. tandfonline.com This demonstrates how subtle changes in molecular structure can drive different self-assembly pathways and result in distinct phases. The investigation of such transformations is crucial for controlling the properties of thiadiazole-based materials.

Supramolecular Chemistry and Non-Linear Optical Properties of Thiadiazole Materials

The principles of supramolecular chemistry are actively being applied to 1,2,4-thiadiazole systems to construct complex, functional architectures. By programming non-covalent interactions, researchers can guide the self-assembly of molecules into predictable and well-defined networks. tandfonline.com The use of bifunctional ligands containing the 1,2,4-thiadiazole core has been shown to be effective in creating coordination polymers with specific topologies. tandfonline.com

There is also growing interest in the non-linear optical (NLO) properties of materials containing thiadiazole heterocycles. NLO materials are essential for applications in photonics and optoelectronics. Research on related heterocyclic systems, such as thiazolopyrimidoquinoline derivatives, has shown that the molecular structure, particularly the presence of different substituents, can significantly impact the NLO response. nih.gov The correlation between molecular structure, dipole moment, and NLO properties is a key area of investigation, with the aim of designing molecules with enhanced NLO activity for technological applications. nih.gov While specific NLO data for 1-(1,2,4-Thiadiazol-3-yl)ethanone is not available, the broader class of thiadiazole-containing materials holds promise for this field. acs.org

Future Research Directions and Perspectives for 1 1,2,4 Thiadiazol 3 Yl Ethanone Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 1,2,4-thiadiazoles remains a central focus of research. isres.org While various methods exist, the development of more efficient, scalable, and environmentally benign synthetic routes is paramount. Future research will likely concentrate on:

Multi-component Reactions: Designing one-pot reactions that combine three or more starting materials to construct the 1,2,4-thiadiazole (B1232254) ring in a single step will improve efficiency and reduce waste. isres.org

Catalytic Methods: The exploration of novel catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions, higher yields, and improved regioselectivity. mdpi.com For instance, the use of hypervalent iodine(III) has shown promise as an inexpensive and metal-free catalyst for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing existing synthetic methods for flow reactors will be a significant step towards the industrial production of 1-(1,2,4-thiadiazol-3-yl)ethanone and its derivatives.

Exploration of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms and structural properties of this compound is crucial for its rational design and application. Advanced spectroscopic techniques can provide unprecedented insights. Future research in this area should include:

In-situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can monitor reactions in real-time, providing valuable data on reaction intermediates and transition states. This information is vital for optimizing reaction conditions and understanding reaction pathways.

Time-Resolved Spectroscopy: For studying photochemical and photophysical processes, time-resolved techniques such as transient absorption and fluorescence spectroscopy are indispensable. These methods can elucidate the dynamics of excited states, which is important for applications in photochemistry and materials science. acs.orgresearchgate.netnih.gov

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed structural information, including through-bond and through-space correlations, which are essential for characterizing complex derivatives of this compound.

A recent study on a 1,3,4-thiadiazole (B1197879) derivative utilized a range of spectroscopic methods, including electronic fluorescence and absorption spectra, resonance light scattering, circular dichroism, and dynamic light scattering, to analyze its properties. acs.orgresearchgate.net This comprehensive approach serves as a model for future investigations into this compound.

Refinement of Computational Models for Predictive Capabilities in Thiadiazole Reactivity and Properties

Computational chemistry has become an invaluable tool in modern chemical research. For this compound, refining computational models will enable the prediction of its reactivity, properties, and biological activity. Key areas for development include:

Quantum Chemical Calculations: High-level quantum chemical calculations, such as density functional theory (DFT), can be used to predict molecular geometries, electronic structures, and reaction energies. nih.govdntb.gov.ua These calculations can guide synthetic efforts and help in the interpretation of experimental data.

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. researchgate.netnih.gov This can accelerate the drug discovery process by identifying promising lead compounds for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

Recent studies have successfully employed computational methods to investigate the properties and potential applications of various thiadiazole derivatives. nanobioletters.comresearchgate.net

Design of Next-Generation Materials Based on the 1,2,4-Thiadiazol-3-yl Ethanone (B97240) Scaffold

The unique electronic and structural properties of the 1,2,4-thiadiazole ring make it an attractive building block for the design of novel materials. isres.org Future research should focus on: